

An In-depth Technical Guide to 1,2-Dioleoyl-3-lauroyl-rac-glycerol

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Compound of Interest

Compound Name: **1,2-Dioleoyl-3-lauroyl-rac-glycerol**

Cat. No.: **B3026072**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-lauroyl-rac-glycerol is a mixed triacylglycerol (TAG), a type of lipid molecule composed of a glycerol backbone esterified with two oleic acid molecules and one lauric acid molecule. The "rac" in its name indicates that it is a racemic mixture, meaning it contains both possible stereoisomers at the central carbon of the glycerol backbone. This specific triglyceride is of interest to researchers in various fields, including nutrition, lipidomics, and drug delivery, due to its presence in natural sources and its unique physicochemical properties.

This technical guide provides a comprehensive overview of **1,2-Dioleoyl-3-lauroyl-rac-glycerol**, including its physicochemical properties, synthesis and purification methods, analytical techniques, and known biological roles and signaling pathways.

Physicochemical Properties

A summary of the known physicochemical properties of **1,2-Dioleoyl-3-lauroyl-rac-glycerol** is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₅₁ H ₉₄ O ₆	Vendor Data
Molecular Weight	803.3 g/mol	Vendor Data
CAS Number	4016-52-8	Vendor Data
Appearance	Viscous liquid or semi-solid at room temperature	
Solubility	Soluble in organic solvents such as chloroform and methanol. Less soluble in water.	
Synonyms	Glyceryl 1,2-dioleate 3-laurate, 1,2-Olein-3-Laurin, TG(18:1/18:1/12:0)	Vendor Data

Synthesis and Purification

The synthesis of structured triglycerides like **1,2-Dioleoyl-3-lauroyl-rac-glycerol** can be achieved through chemical or enzymatic methods. While a specific protocol for this exact molecule is not readily available in the literature, a general approach based on the synthesis of similar mixed-acid triglycerides can be outlined.

Experimental Protocol: Enzymatic Synthesis

This protocol describes a two-step lipase-catalyzed synthesis. Lipases are enzymes that can catalyze the esterification of fatty acids to a glycerol backbone with high specificity.

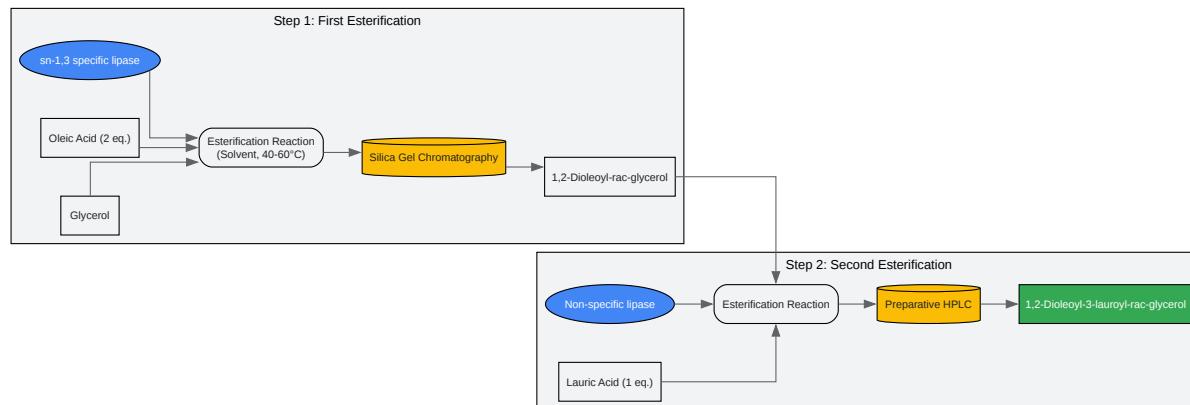
Materials:

- Glycerol
- Oleic Acid
- Lauric Acid

- Immobilized sn-1,3 specific lipase (e.g., from *Rhizomucor miehei*)
- Molecular sieves
- Hexane (or other suitable organic solvent)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, diethyl ether, acetic acid)

Procedure:

- Esterification of Glycerol with Oleic Acid: In a round-bottom flask, combine glycerol and two molar equivalents of oleic acid in a suitable organic solvent like hexane. Add an immobilized sn-1,3 specific lipase and molecular sieves to remove water produced during the reaction. The reaction is typically carried out at a controlled temperature (e.g., 40-60°C) with constant stirring for a specified period (e.g., 24-48 hours).
- Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the formation of 1,2-dioleoyl-rac-glycerol.
- Purification of 1,2-dioleoyl-rac-glycerol: Once the reaction is complete, the lipase is removed by filtration. The solvent is evaporated under reduced pressure. The resulting mixture is then purified by silica gel column chromatography to isolate the 1,2-dioleoyl-rac-glycerol.
- Esterification with Lauric Acid: The purified 1,2-dioleoyl-rac-glycerol is then reacted with one molar equivalent of lauric acid in the presence of a non-specific lipase or a chemical catalyst. The reaction conditions are similar to the first step.
- Final Purification: The final product, **1,2-Dioleoyl-3-lauroyl-rac-glycerol**, is purified from the reaction mixture using preparative high-performance liquid chromatography (HPLC).

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Caption: Workflow for the enzymatic synthesis of **1,2-Dioleoyl-3-lauroyl-rac-glycerol**.

Analytical Methodology

The analysis of specific triglycerides like **1,2-Dioleoyl-3-lauroyl-rac-glycerol** from complex lipid mixtures, such as those found in human milk or date seed oil, requires advanced chromatographic and mass spectrometric techniques.

Experimental Protocol: HPLC-MS for Triglyceride Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Mass Spectrometer (MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
- C18 reversed-phase HPLC column

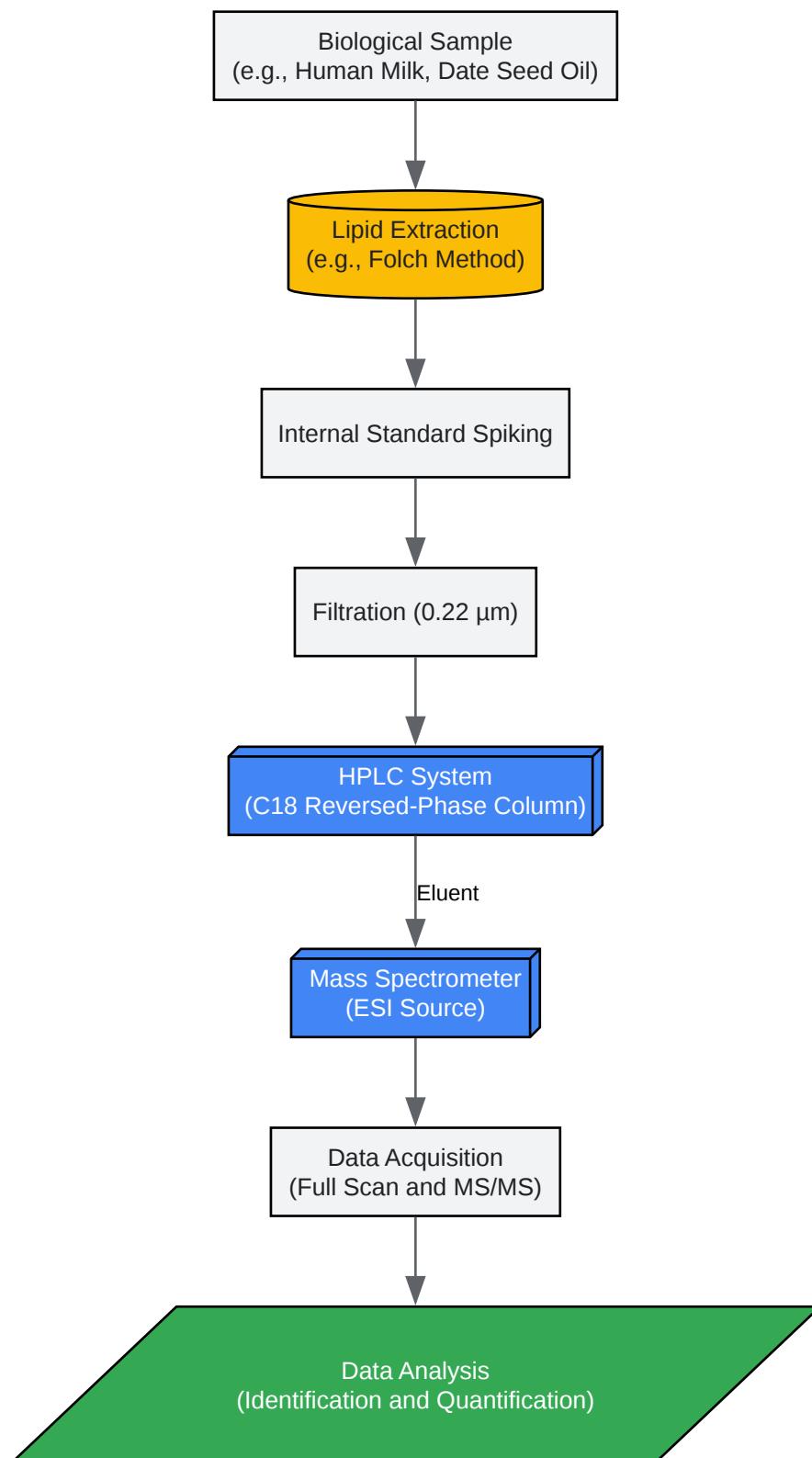
Reagents:

- Acetonitrile (HPLC grade)
- Isopropanol (HPLC grade)
- Methanol (HPLC grade)
- Chloroform
- Ammonium formate
- Formic acid
- **1,2-Dioleoyl-3-lauroyl-rac-glycerol** standard
- Internal standard (e.g., a 13C-labeled version of the analyte)

Procedure:

- Sample Preparation:
 - For oil samples (e.g., date seed oil), dissolve a known amount in a suitable solvent mixture (e.g., methanol/chloroform).
 - For biological samples (e.g., human milk), perform a lipid extraction using a method such as the Folch or Bligh-Dyer extraction.
 - Add a known amount of the internal standard to the sample.
 - Filter the sample through a 0.22 μm filter before injection.

- HPLC Separation:
 - Equilibrate the C18 column with the initial mobile phase conditions.
 - Inject the sample onto the column.
 - Elute the triglycerides using a gradient of mobile phases. A typical gradient might start with a higher polarity solvent (e.g., acetonitrile) and gradually increase the proportion of a lower polarity solvent (e.g., isopropanol).
- MS Detection:
 - The eluent from the HPLC is introduced into the mass spectrometer.
 - Set the mass spectrometer to operate in a positive ion mode to detect the ammoniated adducts of the triglycerides.
 - Acquire data in full scan mode to identify the molecular ions of the triglycerides and in tandem MS (MS/MS) mode to confirm their structure by fragmentation.
- Data Analysis:
 - Identify the peak corresponding to **1,2-Dioleoyl-3-lauroyl-rac-glycerol** by comparing its retention time and mass-to-charge ratio with the pure standard.
 - Quantify the amount of the triglyceride in the sample by comparing the peak area of the analyte to that of the internal standard.



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Caption: General workflow for the analysis of triglycerides by HPLC-MS.

Biological Role and Signaling Pathways

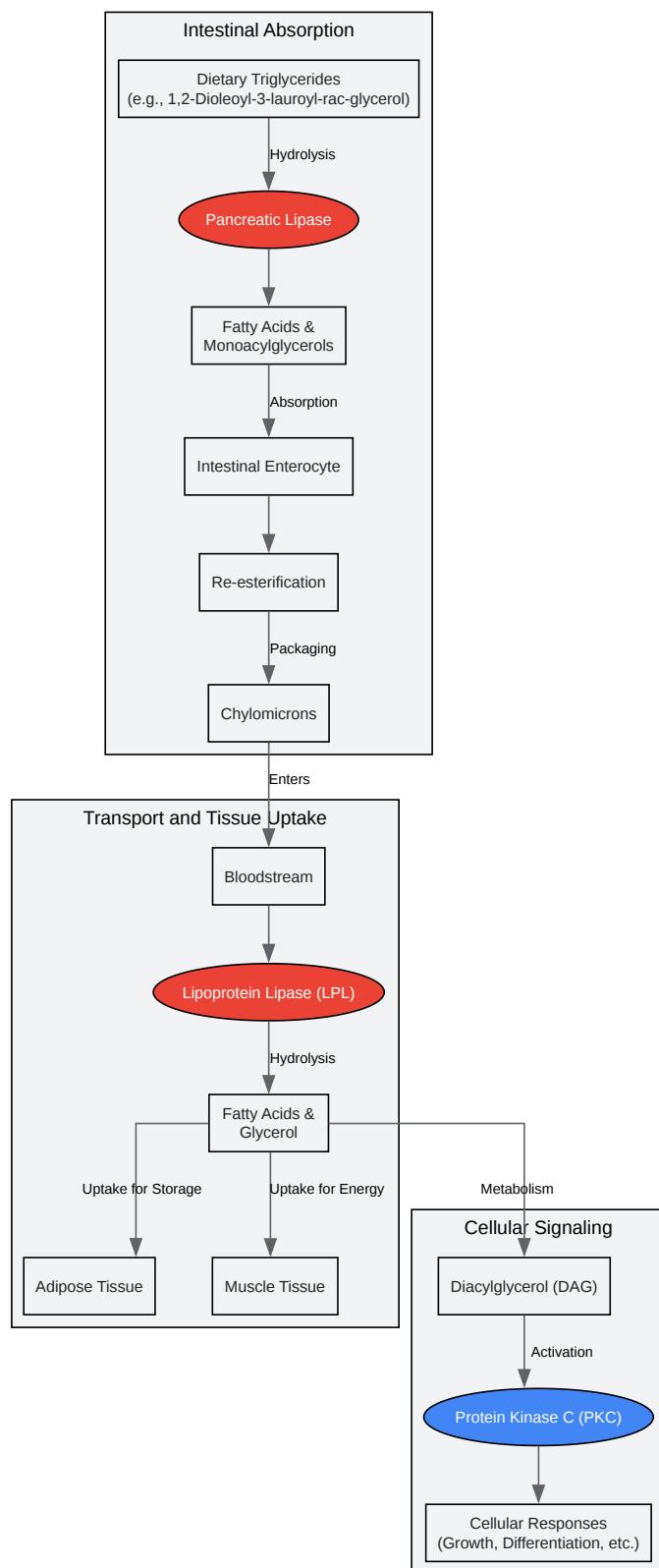
The specific biological roles and signaling pathways of **1,2-Dioleoyl-3-lauroyl-rac-glycerol** have not been extensively studied. However, as a triglyceride, it is involved in the general pathways of lipid metabolism. Triglycerides are the main form of energy storage in the body and are transported in the blood via lipoproteins.

Upon ingestion, triglycerides are hydrolyzed by lipases in the digestive tract into fatty acids and monoacylglycerols, which are then absorbed by the intestinal cells. Inside these cells, they are re-esterified back into triglycerides and packaged into chylomicrons for transport into the lymphatic system and then into the bloodstream.

In target tissues, such as adipose tissue and muscle, triglycerides are again hydrolyzed by lipoprotein lipase, and the released fatty acids are taken up by the cells for energy production or storage.

While the specific signaling functions of **1,2-Dioleoyl-3-lauroyl-rac-glycerol** are unknown, triglycerides and their breakdown products, diacylglycerols and fatty acids, are known to act as signaling molecules in various cellular processes. For instance, diacylglycerols are second messengers that can activate protein kinase C (PKC), a family of enzymes involved in a wide range of cellular functions, including cell growth, differentiation, and apoptosis.

The diagram below illustrates the general pathway of triglyceride metabolism. The specific involvement of **1,2-Dioleoyl-3-lauroyl-rac-glycerol** in these pathways is an area for future research.

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Caption: General overview of triglyceride metabolism and signaling.

Applications

1,2-Dioleoyl-3-lauroyl-rac-glycerol, as a specific mixed-acid triglyceride, has several potential applications in research and development:

- Lipidomics Standard: Due to its defined structure, it can be used as a standard for the identification and quantification of triglycerides in complex biological samples. Its ¹³C-labeled version is particularly useful as an internal standard in mass spectrometry-based lipidomics.
- Drug Delivery: Triglycerides are components of lipid-based drug delivery systems, such as lipid nanoparticles and emulsions. The specific fatty acid composition of **1,2-Dioleoyl-3-lauroyl-rac-glycerol** could be explored for its influence on drug solubility, stability, and release characteristics.
- Nutritional Science: As a component of human milk and certain vegetable oils, studying the metabolic fate and biological effects of this specific triglyceride can provide insights into its nutritional significance.
- Model Membrane Studies: The physicochemical properties of this mixed-acid triglyceride can be investigated in model membrane systems to understand its impact on membrane structure and function.

Conclusion

1,2-Dioleoyl-3-lauroyl-rac-glycerol is a specific mixed-acid triglyceride with relevance in various scientific disciplines. While its physicochemical properties and analytical methodologies are relatively well-understood, its specific biological roles and involvement in signaling pathways remain largely unexplored. This presents an opportunity for future research to elucidate the unique functions of this and other specific triglyceride molecules. The detailed protocols and information provided in this guide aim to support researchers and professionals in their investigations of this intriguing lipid molecule.

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